
N-(2-(5-(2-Fluorphenyl)-1-Isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methansulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a sulfonamide, which is a functional group that is characterized by the R-SO2-NH2 structure. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. It also contains a fluorophenyl group, which can contribute to the compound’s reactivity and properties .Chemical Reactions Analysis
The specific chemical reactions that this compound can undergo would depend on the conditions and the reagents present. Generally, sulfonamides can participate in various chemical reactions due to the presence of the sulfonyl and amine groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the fluorine atom could increase the compound’s stability and affect its reactivity .Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antimykotische Eigenschaften
Schiff-Basen, einschließlich der betreffenden Verbindung, haben aufgrund ihrer antimikrobiellen Eigenschaften Aufmerksamkeit erregt . Forscher untersuchen ihr Potenzial als antibakterielle und antimykotische Mittel. Die einzigartigen strukturellen Merkmale dieser Verbindung können zu ihrer Wirksamkeit gegen verschiedene Krankheitserreger beitragen.
Herbizide Anwendungen
Schiff-Basen haben vielfältige Anwendungen, einschließlich herbizider Eigenschaften . Die Untersuchung, ob diese Verbindung das Unkrautwachstum hemmen oder in Stoffwechselwege von Pflanzen eingreifen kann, ist für die Landwirtschaft und das Umweltmanagement relevant.
Farben- und Pigmentindustrie
Fluorhaltige organische Verbindungen finden häufig Anwendungen in der Farben- und Pigmentindustrie . Forscher untersuchen, ob diese Verbindung als Vorläufer für neuartige Farbstoffe oder Pigmente mit wünschenswerten Eigenschaften dienen kann.
Metallbindungsfähigkeit
Schiff-Basen sind bekannt für ihre vielseitige Metallbindungsfähigkeit . Die Untersuchung der Koordinationschemie dieser Verbindung mit verschiedenen Metallionen könnte potenzielle Anwendungen in der Katalyse oder Materialwissenschaft aufzeigen.
Verbesserung der Membranpermeabilität
Fluor-substituierte Verbindungen zeigen manchmal eine verbesserte Membranpermeabilität . Forscher könnten untersuchen, ob diese Verbindung die Wirkstoffabgabe durch Verbesserung der zellulären Aufnahme erleichtern kann.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[3-(2-fluorophenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c1-13(2)20(25)24-19(14-8-4-6-10-16(14)21)12-18(22-24)15-9-5-7-11-17(15)23-28(3,26)27/h4-11,13,19,23H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORZBPJVWTZJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2,2-Dioxo-3,3a,4,6,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2555353.png)
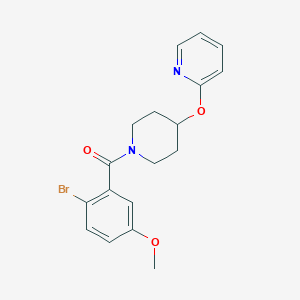
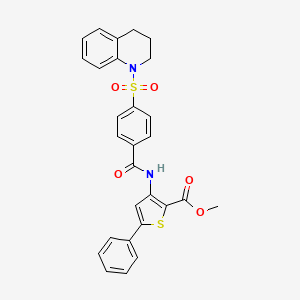
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2555358.png)
![2-(4-Chlorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2555359.png)
![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4-nitroaniline](/img/structure/B2555363.png)
![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2555364.png)
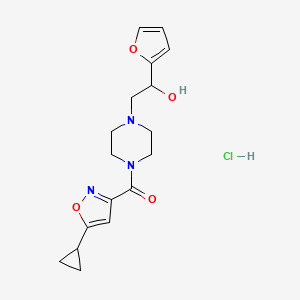
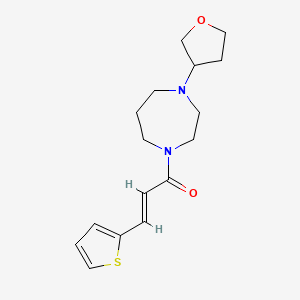
![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B2555368.png)
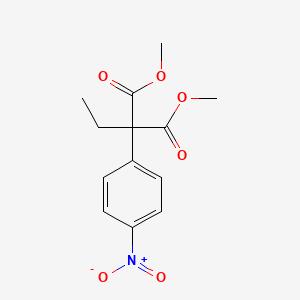
![Tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl]dimethylsilyl}acetate](/img/structure/B2555370.png)
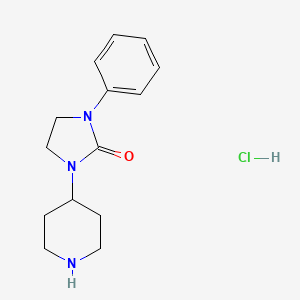
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2555372.png)
